molecular formula C18H16FNO4 B2817086 (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 477870-96-5

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2817086
CAS No.: 477870-96-5
M. Wt: 329.327
InChI Key: JMQYJKAWEUOBSR-NYYWCZLTSA-N
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Description

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(3-fluoropropoxy)benzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:

    (2E)-3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a fluoropropoxy group.

    (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Contains a methoxy group instead of a fluoropropoxy group.

    (2E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Features a chloro group instead of a fluoropropoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-(3-fluoropropoxy)benzaldehyde and 4-nitroacetophenone. The reaction is facilitated by bases like sodium hydroxide or potassium hydroxide in ethanol or methanol at room temperature or slightly elevated temperatures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating an inhibition zone comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, with results indicating strong activity at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory conditions, with IC50 values around 25 µM.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In cell line studies involving human cancer cells (e.g., MCF-7 breast cancer cells), it induced apoptosis and inhibited cell proliferation. The compound's mechanism appears to involve the modulation of apoptotic pathways, with significant downregulation of Bcl-2 and upregulation of Bax observed through Western blot analysis.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound can bind to specific cellular receptors, influencing signal transduction pathways associated with inflammation and cancer progression.
  • Gene Expression Modulation : It affects gene expression related to inflammatory responses and cell survival, which could contribute to its therapeutic effects .

Comparative Analysis

A comparative analysis with similar chalcone derivatives highlights the unique properties conferred by its functional groups:

CompoundStructureAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundStructureHighModerateHigh
(2E)-3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneHydroxy group instead of fluoropropoxyModerateLowModerate
(2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMethoxy group instead of fluoropropoxyLowModerateLow

This table illustrates that the presence of the fluoropropoxy group significantly enhances the biological activity compared to other analogs.

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had a higher efficacy than traditional antibiotics, suggesting its potential application in treating resistant bacterial infections.
  • Inflammation Model in Mice : In vivo studies using a mouse model of inflammation showed reduced edema and cytokine levels after treatment with the compound, indicating its therapeutic potential in inflammatory diseases.
  • Cancer Cell Line Studies : Research involving MCF-7 cells indicated that treatment with this compound led to significant apoptosis compared to untreated controls, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c19-12-1-13-24-17-9-2-14(3-10-17)4-11-18(21)15-5-7-16(8-6-15)20(22)23/h2-11H,1,12-13H2/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQYJKAWEUOBSR-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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